4-Deschloro-3-chloro Sibutramine-d6 Hydrochloride
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Overview
Description
4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) is a deuterated analog of 4-Deschloro-3-chloro Sibutramine hydrochloride. This compound is primarily used in scientific research as a reference standard and for the study of metabolic pathways. It is a derivative of Sibutramine, a serotonin and noradrenaline reuptake inhibitor that was previously used as an anti-obesity drug .
Preparation Methods
The synthesis of 4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) involves multiple steps, starting from the appropriate deuterated precursors. The synthetic route typically includes halogenation, reduction, and substitution reactions under controlled conditions. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogen acids or organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) is widely used in scientific research for:
Metabolic Studies: It serves as a reference standard for studying the metabolic pathways of Sibutramine and its analogs.
Pharmacokinetics: Researchers use this compound to investigate the absorption, distribution, metabolism, and excretion of related drugs.
Analytical Chemistry: It is employed in the development and validation of analytical methods for detecting and quantifying Sibutramine and its metabolites
Mechanism of Action
The mechanism of action of 4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) is similar to that of Sibutramine. It acts as a serotonin and noradrenaline reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and appetite suppression. The molecular targets include serotonin and noradrenaline transporters, and the pathways involved are related to neurotransmitter reuptake inhibition .
Comparison with Similar Compounds
4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) can be compared with other similar compounds such as:
Sibutramine: The parent compound, which is a non-deuterated analog.
4-Deschloro-3-chloro Sibutramine: The non-deuterated version of the compound.
Other Deuterated Analogs: Compounds like 4-Deschloro-3-chloro Sibutramine-d3 (hydrochloride) which have different deuterium labeling.
The uniqueness of 4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) lies in its deuterium labeling, which provides distinct advantages in metabolic and pharmacokinetic studies .
Properties
Molecular Formula |
C17H27Cl2N |
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Molecular Weight |
322.3 g/mol |
IUPAC Name |
1-[1-(3-chlorophenyl)cyclobutyl]-3-methyl-N,N-bis(trideuteriomethyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H26ClN.ClH/c1-13(2)11-16(19(3)4)17(9-6-10-17)14-7-5-8-15(18)12-14;/h5,7-8,12-13,16H,6,9-11H2,1-4H3;1H/i3D3,4D3; |
InChI Key |
HXTFBYZCFRQRRA-SKCUOGQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(CC(C)C)C1(CCC1)C2=CC(=CC=C2)Cl)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC(=CC=C2)Cl)N(C)C.Cl |
Origin of Product |
United States |
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